![molecular formula C14H15N3O4S B2757019 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 145352-94-9](/img/structure/B2757019.png)
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Description
3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide, also known as HMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a sulfonamide derivative that has been shown to exhibit potent biological activity, making it a promising candidate for use in various laboratory experiments.
Scientific Research Applications
Anticancer and Antioxidant Effects
- Study on New Benzene Sulfonamide Drugs : This study synthesized new sulfonamide drugs to explore their potential as anticancer agents. Two derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines, although they exhibited low antioxidant activities. Molecular docking studies were used to analyze the interactions between the compounds and human breast cancer cells (H. Mohamed et al., 2022).
Synthesis and Conversion Processes
- Catalytic Conversion of Aryl Triazenes into Aryl Sulfonamides : A study demonstrated the synthesis of various sulfonamides from triazenes and sulfur dioxide, highlighting a method to produce sulfonyl hydrazines and corresponding sulfonamides in good yields (Wanfang Li et al., 2014).
Antimicrobial and Antitubercular Activity
- Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : A novel series of benzene sulfonamide pyrazole oxadiazole derivatives showed promising antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand their potential as antitubercular agents (Ramesh M. Shingare et al., 2022).
Crystal Structure Analysis
- Crystal Structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide : This study focuses on the crystal structure of a sulfonamide-Schiff base compound, highlighting the importance of such structures in understanding the properties of these compounds (مژگان تحریری et al., 2018).
Environmental Degradation
- Degradation of Sulfonamide Antibiotics : Research on the degradation of sulfonamide antibiotics by Microbacterium sp. revealed a novel pathway involving ipso-hydroxylation and fragmentation, important for understanding how these compounds persist and degrade in the environment (B. Ricken et al., 2013).
Antimicrobial Activity
- New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole : This study synthesized new compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, exploring their antimicrobial activity (T. El‐Emary et al., 2002).
Inhibition Studies
- Inhibition of the Transmembrane Isozyme XII with Sulfonamides : Sulfonamides, including certain derivatives, were evaluated for their inhibition of human carbonic anhydrase isozyme XII, a potential target for antitumor and antiglaucoma drugs (D. Vullo et al., 2005).
properties
IUPAC Name |
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-13-8-3-2-7-12(13)17-22(19,20)11-6-4-5-10(9-11)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDWHUXDWCQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide |
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